4-Hydrazinyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
Description
4-Hydrazinyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine (hereafter referred to as the target compound) is a fused heterocyclic molecule featuring a hydrazinyl (-NH-NH₂) substituent at position 4 and a methyl group at position 5. Its synthesis involves refluxing 4-chloro-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine with hydrazine hydrate in ethanol, yielding a buff-colored solid (58% yield) . The hydrazinyl group confers nucleophilic reactivity, making it a versatile intermediate for further functionalization.
Properties
IUPAC Name |
(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-6-2-3-7-8(4-6)16-11-9(7)10(15-12)13-5-14-11/h5-6H,2-4,12H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAWOBURGLFWTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=NC=NC(=C23)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidine core. One common approach is the cyclization of appropriately substituted hydrazines with diketones or β-diketones under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid, and the reaction is usually carried out at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can also help in optimizing reaction conditions and improving yield. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Scientific Research Applications
4-Hydrazinyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine (C11H14N4S) is a complex organic compound with a variety of applications in scientific research, including chemistry, biology, medicine, and industry .
Scientific Research Applications
Chemistry
This compound serves as a building block in the synthesis of more complex molecules due to its unique structure, making it a valuable intermediate in developing new chemical entities.
Biology
this compound has shown potential as a microtubule-targeting agent, capable of interfering with microtubule dynamics, which are essential for cell division and intracellular transport. In one study, a related compound, a 2-NH2 analogue of 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine, was found to be the most potent in the series for both microtubule depolymerizing and antiproliferative effects .
Medicine
The compound has been investigated for potential therapeutic applications, including its use as an anthelmintic agent, demonstrating promising activity against parasitic infections in preclinical studies. Thieno[2,3-d]pyrimidine derivatives, which share a similar structure, are known to possess remarkable biological properties, such as anticancer, antibacterial, and anti-inflammatory effects .
Industry
In the pharmaceutical industry, this compound is used in developing new drugs. Its ability to modulate biological targets makes it a valuable candidate for drug discovery and development.
Mechanism of Action
The mechanism by which 4-Hydrazinyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine exerts its effects involves the interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular pathways involved are still under investigation, but research suggests that it may affect microtubule dynamics and other cellular functions.
Comparison with Similar Compounds
Substituent Variations at Position 4
The position 4 substituent significantly influences reactivity, solubility, and biological activity. Key analogs include:
- Ketone vs. Hydrazinyl : The ketone in Compound 4 reduces nucleophilicity compared to the hydrazinyl group, limiting its utility in further substitutions .
- Chloroacetohydrazide : Compound 5 introduces a chloroacetohydrazide chain, enhancing electrophilicity for cross-coupling reactions .
- Morpholino Derivatives: The morpholine ring in Va–m increases solubility and steric bulk, which may modulate receptor binding in drug design .
Substituent Variations at Position 7
The methyl group at position 7 in the target compound is conserved in many analogs, but other substituents include:
- 7-Benzyl (Compound 37): Introduced via benzylamine reactions, this group enhances aromatic stacking interactions, as seen in Compound 37 (mp 172–174°C) .
- Fluorinated Derivatives : SNAr reactions with trifluoromethyl groups (e.g., 4-chloro-2-trifluoromethyl analogs) increase electronic withdrawal, altering reactivity and bioactivity .
Ring System Modifications
- Cyclohepta and Cyclopenta Rings : Compounds 38 and 39 feature expanded (cyclohepta) or contracted (cyclopenta) rings, affecting conformational flexibility and binding to biological targets .
- Pyrido-Fused Systems : Ethyl carboxylate derivatives (e.g., Compounds 7a,b) incorporate pyrido rings, modifying π-π interactions and solubility .
Biological Activity
4-Hydrazinyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine (CAS: 137438-24-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antiproliferative effects, microtubule depolymerization capabilities, and potential as an anti-tyrosinase agent.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine exhibit notable antiproliferative properties against various cancer cell lines. For instance, a compound structurally related to 4-hydrazinyl-7-methyl showed an IC50 value of 9.0 nM against the MDA-MB-435 breast cancer cell line, indicating strong antiproliferative effects .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound 4 (2-NH2 analogue) | MDA-MB-435 | 9.0 |
| Compound 5 | MDA-MB-435 | 3.8 |
| Compound 1 | MDA-MB-435 | 63.0 |
Microtubule Depolymerization
The ability of these compounds to induce microtubule depolymerization is critical for their anticancer activity. The lead compound demonstrated a significant EC50 value of 19 nM for microtubule depolymerization at a concentration of 10 µM .
Table 2: Microtubule Depolymerization Activity
| Compound | EC50 (nM) |
|---|---|
| Compound 4 | 19 |
| Compound 5 | 15 |
| Compound CA-4 | 40 |
The mechanism by which these compounds exert their biological activity involves inhibition of tubulin assembly and interference with colchicine binding to tubulin. Compounds derived from this scaffold have shown to inhibit tubulin assembly with activities surpassing those of established drugs like colchicine .
Anti-Tyrosinase Activity
In addition to anticancer properties, derivatives of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine have been evaluated for their anti-tyrosinase activity. Tyrosinase is a key enzyme in melanin biosynthesis; thus, inhibiting its activity can be beneficial in treating hyperpigmentation disorders. Molecular docking studies indicate that these compounds can effectively bind to the active site of tyrosinase .
Table 3: Anti-Tyrosinase Activity Results
| Compound | Inhibition (%) |
|---|---|
| Hydroxy derivatives (e.g., compound 4g) | >70 |
| Kojic Acid (reference) | 65 |
Case Studies and Research Findings
- Antiproliferative Studies : A series of substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines were synthesized and evaluated for their efficacy against cancer cell lines such as HepG2 and MCF-7. The results indicated that modifications on the hydrazine moiety significantly enhanced their antiproliferative activity .
- Microtubule Dynamics : Research highlighted the importance of the sulfur atom in the scaffold as it enhances both microtubule depolymerization and antiproliferative potency compared to nitrogen substitutions .
- Anti-Tyrosinase Activity : In vitro studies revealed that certain derivatives exhibited strong inhibition against tyrosinase comparable to standard inhibitors like kojic acid .
Q & A
Q. What are the optimized synthetic routes for 4-Hydrazinyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine?
The compound is synthesized via cyclocondensation of azomethine intermediates under reflux in glacial acetic acid and DMSO, followed by precipitation with cold sodium chloride solution. Key steps include:
- Refluxing azomethine derivatives (e.g., 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide) with aldehydes in ethanol to form intermediates.
- Heterocyclization using glacial acetic acid and DMSO (60–90 min reflux), yielding 2-substituted derivatives with high purity (confirmed by NMR and IR) . Alternative methods like the aza-Wittig reaction coupled with base-catalyzed cyclization offer efficient pathways for analogous thieno[2,3-d]pyrimidin-4(3H)-ones .
Q. What spectroscopic techniques are used to characterize this compound and its derivatives?
- 1H/13C NMR : Assigns substituent-specific shifts (e.g., δ 1.3 ppm for tert-butyl groups in 4k; δ 7.2 ppm for aromatic protons) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
- X-ray crystallography (for select derivatives): Resolves stereochemical ambiguities (e.g., crystal structure of 7-benzyl derivatives) .
Q. What in vitro assays evaluate its enzyme inhibitory activity?
- Tyrosinase inhibition : Measured via spectrophotometric assays using L-DOPA as substrate; IC50 values determine potency (e.g., compound 4g: IC50 = 12.3 µM) .
- Anti-plasmodial activity : Assessed against Plasmodium falciparum cultures (e.g., derivatives with IC50 < 1 µM) .
Advanced Questions
Q. How can molecular docking guide the rational design of derivatives targeting enzymes like tyrosinase?
- Docking workflow :
Generate 3D structures of derivatives using software like AutoDock Vina.
Dock into enzyme active sites (e.g., tyrosinase PDB: 2Y9X) to predict binding modes.
Validate with MD simulations and free-energy calculations.
- Example: Compound 4g showed strong hydrogen bonding with His263 and hydrophobic interactions in tyrosinase, aligning with experimental IC50 data .
Q. What strategies resolve discrepancies in biological activity data across derivatives?
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., 2,4-dihydroxybenzene in 4g enhances tyrosinase inhibition vs. alkyl groups in 4k).
- Control experiments : Use reference inhibitors (e.g., kojic acid for tyrosinase) to validate assay conditions .
- Statistical validation : Apply ANOVA to assess significance of activity differences (e.g., p < 0.05 for antiplasmodial derivatives) .
Q. How to optimize heterocyclization yields during synthesis?
- Solvent selection : Glacial acetic acid improves cyclization efficiency vs. ethanol.
- Catalyst screening : DMSO acts as a mild oxidizer, reducing side products.
- Reaction monitoring : TLC or HPLC tracks intermediate consumption; optimal reflux time is 60–90 min .
Methodological Notes
- Contradiction Analysis : Variability in antiplasmodial IC50 values (e.g., 0.8 µM vs. 5.2 µM) may stem from differences in parasite strains or assay protocols .
- Advanced SAR : Electron-withdrawing groups (e.g., -NO2) at position 2 enhance tyrosinase inhibition by stabilizing enzyme-ligand interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
